
N,N'-dicyclohexyl-9-(dicyanomethylidene)-9H-fluorene-2,7-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(2),N(7)-DICYCLOHEXYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with dicyanomethylene and disulfonamide groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(7)-DICYCLOHEXYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multiple steps, starting with the preparation of the fluorene core. The dicyanomethylene group is introduced through a reaction with malononitrile, while the disulfonamide groups are added via sulfonation reactions. The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts to enhance the efficiency of the synthesis process. These catalysts can facilitate the formation of the desired product under milder conditions, reducing the overall energy consumption and environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N(2),N(7)-DICYCLOHEXYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the disulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dicyanomethylene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N(2),N(7)-DICYCLOHEXYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of N(2),N(7)-DICYCLOHEXYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyanomethylene group can act as an electron acceptor, while the disulfonamide groups can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorene derivatives with different substituents, such as:
- 9,9-Dimethyl-9H-fluorene
- 9,9-Dihexyl-9H-fluorene
- 9,9-Diphenyl-9H-fluorene
Uniqueness
N(2),N(7)-DICYCLOHEXYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE is unique due to the presence of both dicyanomethylene and disulfonamide groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific molecular interactions and reactivity .
Properties
Molecular Formula |
C28H30N4O4S2 |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
2-N,7-N-dicyclohexyl-9-(dicyanomethylidene)fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C28H30N4O4S2/c29-17-19(18-30)28-26-15-22(37(33,34)31-20-7-3-1-4-8-20)11-13-24(26)25-14-12-23(16-27(25)28)38(35,36)32-21-9-5-2-6-10-21/h11-16,20-21,31-32H,1-10H2 |
InChI Key |
IJLHCNLDNKQIPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)NC5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12046999.png)
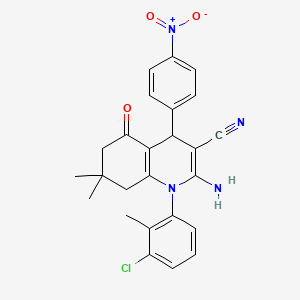
![3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12047005.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047007.png)
![2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B12047008.png)


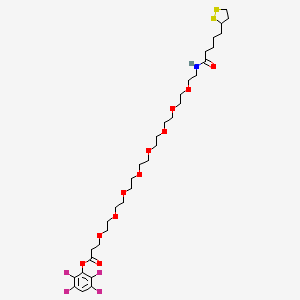
![9-fluoro-3-hydroxy-5-methyl-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047028.png)
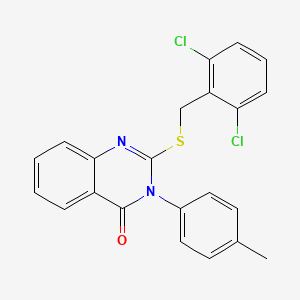
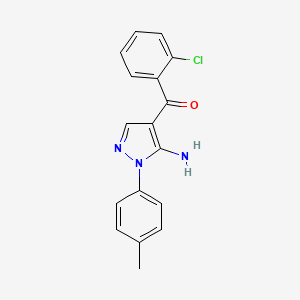
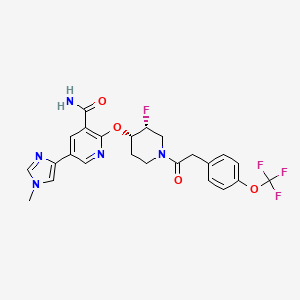
![1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12047054.png)

